molecular formula C12H24N2O7S B14646251 Methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium CAS No. 52285-95-7

Methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium

Katalognummer: B14646251
CAS-Nummer: 52285-95-7
Molekulargewicht: 340.40 g/mol
InChI-Schlüssel: VRCAXAWUWQFHNV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium is a complex organic compound with the molecular formula C12H24N2O7S. This compound is known for its unique structure and diverse applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium involves multiple steps. One common method includes the reaction of methyl sulfate with prop-2-enamide and trimethyl(2-prop-2-enoyloxyethyl)azanium under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the careful monitoring of reaction parameters to maintain consistency and yield. The use of advanced purification techniques ensures that the final product meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

52285-95-7

Molekularformel

C12H24N2O7S

Molekulargewicht

340.40 g/mol

IUPAC-Name

methyl hydrogen sulfate;prop-2-enimidate;trimethyl(2-prop-2-enoyloxyethyl)azanium

InChI

InChI=1S/C8H16NO2.C3H5NO.CH4O4S/c1-5-8(10)11-7-6-9(2,3)4;1-2-3(4)5;1-5-6(2,3)4/h5H,1,6-7H2,2-4H3;2H,1H2,(H2,4,5);1H3,(H,2,3,4)/q+1;;/p-1

InChI-Schlüssel

VRCAXAWUWQFHNV-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CCOC(=O)C=C.COS(=O)(=O)O.C=CC(=N)[O-]

Verwandte CAS-Nummern

52285-95-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.